molecular formula C24H32FO9P B10859528 9-Fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate) CAS No. 989-96-8

9-Fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate)

Cat. No.: B10859528
CAS No.: 989-96-8
M. Wt: 514.5 g/mol
InChI Key: NXLTXRVPGUCAHF-AVGOGWQKSA-N
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Description

Triamcinolone acetonide phosphoric acid is a synthetic glucocorticosteroid derivative of triamcinolone acetonide. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is widely used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triamcinolone acetonide phosphoric acid typically involves the esterification of triamcinolone acetonide with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this process include acetonitrile and phosphoric acid, with the reaction being catalyzed by trace metals .

Industrial Production Methods

Industrial production of triamcinolone acetonide phosphoric acid involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process is optimized to ensure high yield and purity of the final product. The use of advanced analytical techniques, such as gradient HPLC, ensures the accurate quantification and validation of the compound .

Chemical Reactions Analysis

Types of Reactions

Triamcinolone acetonide phosphoric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 21-aldehyde and 17-carboxylic acid.

    Reduction: Reduced forms of the parent compound.

    Substitution: Substituted derivatives depending on the nucleophile used.

Mechanism of Action

Triamcinolone acetonide phosphoric acid exerts its effects by inhibiting phospholipase A2 on cell membranes. This prevents the breakdown of lysosomal membranes of leukocytes, thereby inhibiting the formation of arachidonic acid. Consequently, the synthesis of prostaglandins and leukotrienes is reduced, leading to decreased inflammation . The compound also suppresses the immune system by reducing the activity and volume of the lymphatic system .

Comparison with Similar Compounds

Triamcinolone acetonide phosphoric acid is unique compared to other glucocorticosteroids due to its specific esterification with phosphoric acid, which enhances its stability and efficacy. Similar compounds include:

Properties

989-96-8

Molecular Formula

C24H32FO9P

Molecular Weight

514.5 g/mol

IUPAC Name

[2-[(1S,2S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] dihydrogen phosphate

InChI

InChI=1S/C24H32FO9P/c1-20(2)33-19-10-16-15-6-5-13-9-14(26)7-8-21(13,3)23(15,25)17(27)11-22(16,4)24(19,34-20)18(28)12-32-35(29,30)31/h7-9,15-17,19,27H,5-6,10-12H2,1-4H3,(H2,29,30,31)/t15-,16-,17-,19?,21-,22-,23?,24+/m0/s1

InChI Key

NXLTXRVPGUCAHF-AVGOGWQKSA-N

Isomeric SMILES

C[C@]12C[C@@H](C3([C@H]([C@@H]1CC4[C@]2(OC(O4)(C)C)C(=O)COP(=O)(O)O)CCC5=CC(=O)C=C[C@@]53C)F)O

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COP(=O)(O)O)C)O)F)C)C

Origin of Product

United States

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